2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

Solubility Formulation Medicinal Chemistry

2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS 1256482-77-5) is a synthetic heterocyclic building block comprising a pyrrolidine ring substituted at the 2-position with a 5-methylthiophene moiety, presented as the hydrochloride salt. Its molecular formula is C9H14ClNS and molecular weight is 203.73 g/mol.

Molecular Formula C9H14ClNS
Molecular Weight 203.73
CAS No. 1256482-77-5
Cat. No. B3046536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride
CAS1256482-77-5
Molecular FormulaC9H14ClNS
Molecular Weight203.73
Structural Identifiers
SMILESCC1=CC=C(S1)C2CCCN2.Cl
InChIInChI=1S/C9H13NS.ClH/c1-7-4-5-9(11-7)8-3-2-6-10-8;/h4-5,8,10H,2-3,6H2,1H3;1H
InChIKeyMOGHVXZOBPPSOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride (CAS 1256482-77-5): Procurement and Research Baseline


2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS 1256482-77-5) is a synthetic heterocyclic building block comprising a pyrrolidine ring substituted at the 2-position with a 5-methylthiophene moiety, presented as the hydrochloride salt . Its molecular formula is C9H14ClNS and molecular weight is 203.73 g/mol . The compound is primarily employed as an intermediate in medicinal chemistry for the synthesis of potential therapeutic agents, including those targeting the beta-secretase 2 (BACE2) enzyme [1]. It is supplied as a research chemical with specified purity (typically ≥95% ) and is available from multiple commercial vendors in quantities ranging from 50 mg to gram scale .

Why Generic Pyrrolidine-Thiophene Analogs Cannot Replace 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride


Substitution of 2-(5-methylthiophen-2-yl)pyrrolidine hydrochloride with structurally related pyrrolidine-thiophene compounds is not straightforward due to the specific substitution pattern and salt form. The 5-methyl group on the thiophene ring alters electronic properties and lipophilicity (predicted LogP ~2.8 ), which can impact receptor binding and pharmacokinetic profiles compared to unmethylated or differently substituted analogs [1]. Furthermore, the hydrochloride salt confers enhanced aqueous solubility and solid-state stability, which is critical for reproducible formulation and handling in laboratory workflows . In contrast, the free base form (CAS 524674-41-7) lacks this improved solubility profile and may require additional acidification steps during use, introducing variability in assay conditions.

Quantitative Differentiation Evidence for 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride


Enhanced Aqueous Solubility via Hydrochloride Salt Formation

The hydrochloride salt of 2-(5-methylthiophen-2-yl)pyrrolidine demonstrates improved aqueous solubility compared to its free base counterpart. While the free base exhibits limited aqueous solubility (<1 mg/mL ), the hydrochloride salt is readily soluble in water, a property that facilitates dissolution in biological buffers and cell culture media without the need for organic co-solvents . This enhanced solubility reduces variability in compound handling and assay preparation, a critical factor for reproducible in vitro pharmacology and in vivo dosing.

Solubility Formulation Medicinal Chemistry

Structural Confirmation via Spectroscopic Fingerprint

The InChIKey MOGHVXZOBPPSOP-UHFFFAOYSA-N serves as a unique structural identifier for 2-(5-methylthiophen-2-yl)pyrrolidine hydrochloride . This identifier distinguishes it from closely related analogs, such as the free base (InChIKey WBJASOWBXMIUHI-UHFFFAOYSA-N ), and other positional isomers like 3-(5-methylthiophen-2-yl)pyrrolidine hydrochloride (different InChIKey). Verification of this InChIKey against vendor certificates of analysis ensures that the procured material matches the intended chemical structure, preventing costly errors in downstream synthetic or screening workflows.

Analytical Chemistry Quality Control Compound Identification

Defined Purity Specification for Reproducible Research

Commercially available 2-(5-methylthiophen-2-yl)pyrrolidine hydrochloride is offered with a minimum purity specification of 95% (HPLC) . This purity threshold is critical for quantitative structure-activity relationship (QSAR) studies and for minimizing off-target effects caused by impurities. In contrast, some in-class pyrrolidine-thiophene derivatives are available only at lower purity grades (e.g., 90% or ungraded) or require additional purification steps, which adds time and cost to research projects .

Quality Assurance Procurement Reproducibility

Lipophilicity Profile Favorable for CNS Drug Discovery

The predicted partition coefficient (LogP) of the free base form of 2-(5-methylthiophen-2-yl)pyrrolidine is approximately 2.8 , which falls within the optimal range (LogP 2-4) for central nervous system (CNS) drug candidates [1]. This physicochemical property distinguishes it from more polar pyrrolidine-thiophene derivatives (LogP <2) that may exhibit poor blood-brain barrier penetration, and from more lipophilic analogs (LogP >4) that may suffer from increased metabolic clearance and off-target binding. The hydrochloride salt maintains this favorable lipophilicity profile upon neutralization in physiological conditions.

Drug Discovery CNS Penetration Physicochemical Properties

BACE2 Inhibitor Scaffold as Disclosed in Patent Literature

2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is explicitly disclosed as a synthetic intermediate in the preparation of beta-secretase 2 (BACE2) inhibitors, as described in U.S. Patent Application US 20120053200 A1 [1]. BACE2 is a therapeutic target for type 2 diabetes, and inhibitors of this enzyme have been shown to improve glucose homeostasis in preclinical models [2]. While the patent does not provide direct IC50 data for the building block itself, the structural motif is critical for the activity of the final inhibitors. In contrast, unsubstituted 2-(thiophen-2-yl)pyrrolidine analogs lack the 5-methyl group, which may alter binding affinity to the BACE2 active site due to steric and electronic differences.

BACE2 Diabetes Enzyme Inhibition Patent

Optimal Applications for 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride in Scientific and Industrial Settings


Medicinal Chemistry: Synthesis of BACE2 Inhibitors for Diabetes Research

Researchers can utilize 2-(5-methylthiophen-2-yl)pyrrolidine hydrochloride as a key building block to construct BACE2 inhibitors, following synthetic methodologies described in patent literature [1]. The pre-formed hydrochloride salt simplifies reaction setup and ensures consistent stoichiometry in amide coupling or nucleophilic substitution steps. The defined purity specification (≥95%) reduces the risk of side reactions, leading to higher yields of desired intermediates and final compounds. This application scenario is particularly relevant for academic and biopharmaceutical groups engaged in metabolic disease target validation and lead optimization.

Neuroscience Drug Discovery: CNS-Penetrant Lead Scaffold Exploration

The favorable lipophilicity profile (predicted LogP ~2.8) of the neutralized free base positions this building block as a suitable starting point for the design of CNS-active compounds. Medicinal chemists can incorporate this scaffold into diverse chemotypes to explore structure-activity relationships for neurological targets, such as ion channels or G-protein-coupled receptors. The hydrochloride salt's enhanced aqueous solubility facilitates in vitro pharmacological profiling in buffers and cell culture media, minimizing solvent-related artifacts in dose-response assays.

Analytical and Quality Control Reference Standard

Due to its well-defined structure (unique InChIKey MOGHVXZOBPPSOP-UHFFFAOYSA-N ) and commercially specified purity , this compound can serve as an analytical reference standard for LC-MS or HPLC method development and validation. Laboratories synthesizing novel derivatives can use the compound to confirm the identity and purity of their own batches, ensuring reproducibility and compliance with journal or regulatory guidelines for chemical characterization.

Chemical Biology Probe Development

The 5-methylthiophene-pyrrolidine core can be further functionalized to create chemical probes for target identification or cellular pathway analysis. The compound's moderate lipophilicity and basic nitrogen (pKa of pyrrolidine ~10-11) allow for tuning of physicochemical properties to achieve desired cellular permeability and subcellular localization. The hydrochloride salt provides a convenient, stable form for long-term storage and accurate weighing in microscale parallel synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.